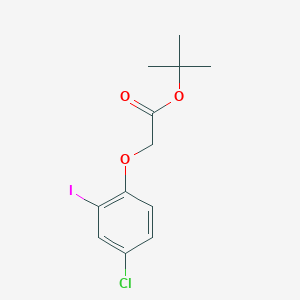

tert-Butyl (4-chloro-2-iodophenoxy)acetate

Overview

Description

Tert-Butyl (4-chloro-2-iodophenoxy)acetate, also known as TIBA, is an organic compound that has been used in a variety of scientific research applications in recent years. TIBA is a member of the phenoxyacetate family and is a versatile reagent that has been used in organic synthesis, as a catalyst, and in biochemistry. TIBA is a colorless, non-volatile liquid that is soluble in most organic solvents and has a low vapor pressure. It is a useful reagent for the synthesis of various compounds, and it has been used in the preparation of a wide range of organic compounds.

Scientific Research Applications

Electrochemical Studies

- Voltammetric Analysis : Research has focused on the electrochemical properties of similar antioxidants like tert-butylhydroquinone and tert-butyl-4-hydroxyanisole. These studies involve voltammetry at platinum microelectrodes in acetic acid, exploring the oxidation potentials and mechanisms of these compounds (Michalkiewicz et al., 2004).

Catalytic Applications

- Alkylation Reactions : tert-Butylphenol, closely related to tert-butyl (4-chloro-2-iodophenoxy)acetate, is used as an intermediate in organic synthesis. Studies have developed efficient catalysts for the alkylation reaction of phenol and tert-butyl alcohol, which is key in synthesizing tert-butylphenol (Zhang et al., 2022).

Anion Binding and Recognition

- Anion Recognition : Compounds like tert-butanesulfinamide, which are decorated with phenol receptors, have been found to recognize various anions. The interaction between the molecule and anions enhances with increased acidity of the phenolic O–H group, a property that may be relevant for this compound (Shen et al., 2016).

Synthesis and Stereochemistry

- Chiral Carboxylate Synthesis : Studies have been conducted on the preparation of chiral carboxylates, which may include derivatives of this compound, highlighting their significance in stereoselective hydrogenation processes (Scheffler et al., 2002).

Oxidation Reactions

- Phenol and Aniline Oxidations : Research involving the oxidation of para-substituted phenols to specific compounds using tert-butylperoxy radicals can be relevant to this compound's potential applications in organic synthesis (Ratnikov et al., 2011).

Molecular Structure and Interactions

- Crystal and Solution Studies : The molecular and crystal structure of related compounds, such as 3,5-di-tert-butyl-4-hydroxybenzyl acetate, has been investigated, providing insights into the structural properties that could be relevant for this compound (Bukharov et al., 2001).

Photocatalysis

- Photocatalytic Degradation : Fe-doped TiO2 nanoparticles have been used for the photocatalytic degradation of compounds like 4-tert-butylphenol, indicating potential environmental applications for similar compounds (Makhatova et al., 2019).

properties

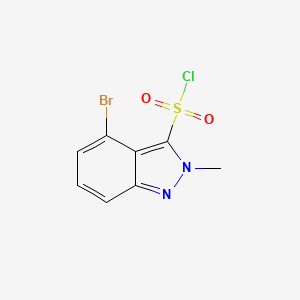

IUPAC Name |

tert-butyl 2-(4-chloro-2-iodophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClIO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQGLDUMNSZYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)

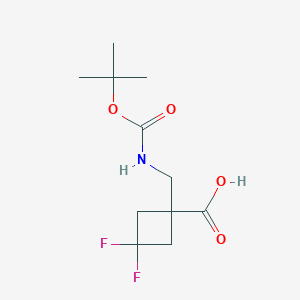

![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)

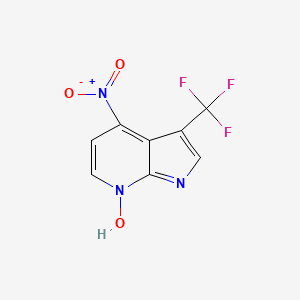

![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)

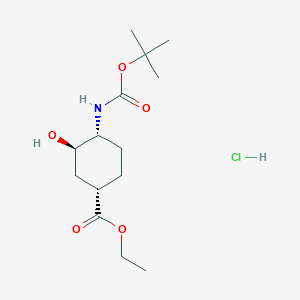

![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)

![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)

![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)

![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)

![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)